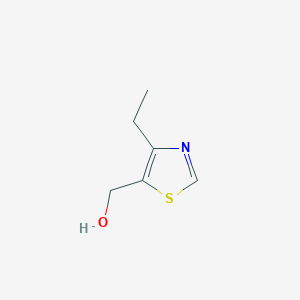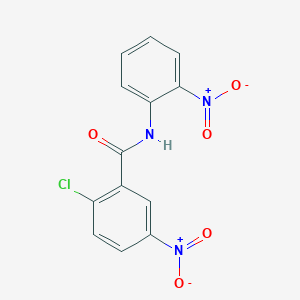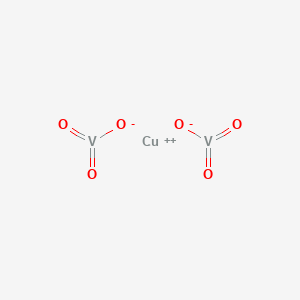
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by a propanoic acid group attached to the oxazole ring, which is substituted with a methyl and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-phenyl-1,3-oxazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction may require a catalyst to facilitate the cyclization process. The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the product.
化学反応の分析
Types of Reactions
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring or the propanoic acid group.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring or the propanoic acid group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
科学的研究の応用
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving oxazole derivatives.
Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-4-phenyl-1,3-oxazole: Lacks the propanoic acid group, making it less versatile in certain applications.
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: Contains an oxadiazole ring instead of an oxazole ring, leading to different chemical properties and reactivity.
3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1H-indol-1-yl}propanoic acid: Features an indole ring, which imparts unique biological activities.
Uniqueness
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring and the presence of the propanoic acid group. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.
特性
CAS番号 |
89149-93-9 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-9-14-13(10-5-3-2-4-6-10)11(17-9)7-8-12(15)16/h2-6H,7-8H2,1H3,(H,15,16) |
InChIキー |
DFPFEEAAQNAJCB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8739140.png)




